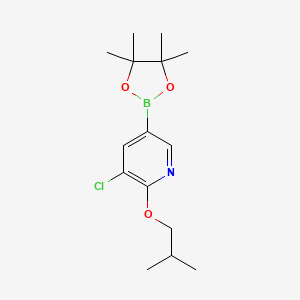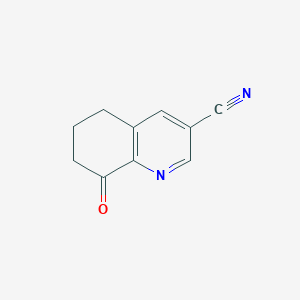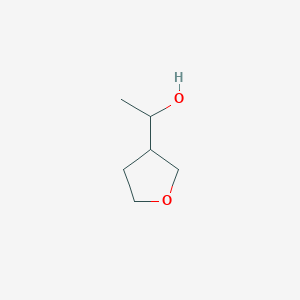
1-(Oxolan-3-yl)ethan-1-ol
Vue d'ensemble
Description
“1-(Oxolan-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . The compound exists in two stereoisomers, (1S)-1-(oxolan-3-yl)ethan-1-ol and (1R)-1-(oxolan-3-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “1-(Oxolan-3-yl)ethan-1-ol” is1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 . This indicates that the compound contains six carbon atoms, twelve hydrogen atoms, and two oxygen atoms. Physical And Chemical Properties Analysis
“1-(Oxolan-3-yl)ethan-1-ol” is a liquid at room temperature . The compound should be stored at 4°C if it’s the (1S)-isomer and at room temperature if it’s the (1R)-isomer .Applications De Recherche Scientifique
Chemical Synthesis
1-(Oxolan-3-yl)ethan-1-ol is utilized in various chemical synthesis processes. For instance, it's involved in the construction of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines using the oxa-Pictet–Spengler reaction, which forms carbon–carbon- and carbon–oxygen-bonds between substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone (Reddy et al., 2016).
Mass Spectrometry
In mass spectrometry, the compound has been used to model deoxyribose radicals. This involves the generation and study of 3-hydroxyoxolan-3-yl radicals and cations, offering insights into the dissociation and energetics of these molecules (Vivekananda et al., 2004).
Oxidation Studies
Studies on the liquid-phase oxidation of 1,2-Ethane Diol have been conducted, investigating the oxidation rate and products in reactions with molecular oxygen. This involves the formation of compounds like 1,3-dioxolan, providing insights into the oxidation processes of similar organic compounds (Schnurpfeil & Maurer, 1994).
Catalysis Research
The compound is also significant in catalysis research. Studies have explored its role in the selective oxidation of methane and ethane to alcohols in various solvents. This research is crucial for understanding and developing catalytic processes for hydrocarbon transformations (Sen et al., 1994).
Organic Chemistry
In organic chemistry, the compound is used in the intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans and oxolans. This research is vital for understanding reaction mechanisms and developing new synthetic methods (Murai et al., 1976).
Renewable Chemistry
1-(Oxolan-3-yl)ethan-1-ol is studied in the context of renewable chemistry, particularly in the acid-catalyzed condensation of glycerol with various compounds to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is part of efforts to develop chemicals from renewable materials (Deutsch et al., 2007).
Safety And Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding inhalation, contact with skin, eyes, or clothing, and ingestion .
Propriétés
IUPAC Name |
1-(oxolan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSHQRPKXPELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




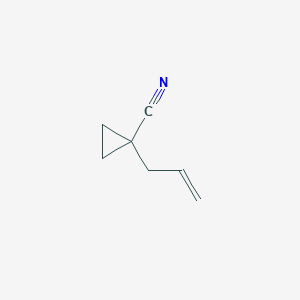
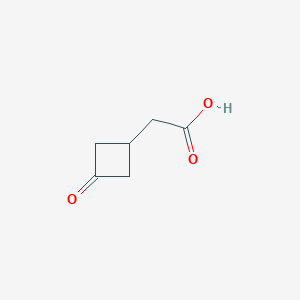
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
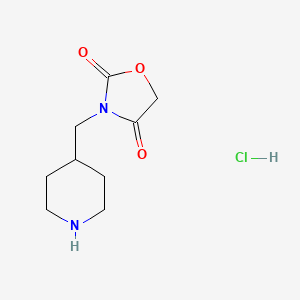
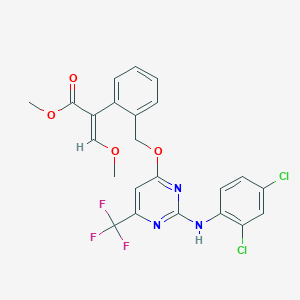

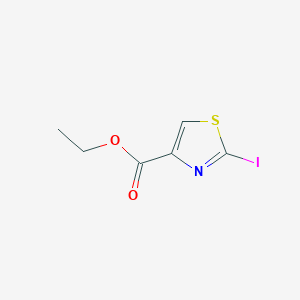
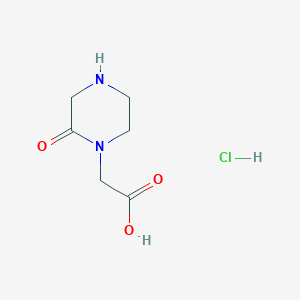
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
